molecular formula C9H7BrF2O B2977460 1-Bromo-3-(2,4-difluorophenyl)propan-2-one CAS No. 1283180-16-4

1-Bromo-3-(2,4-difluorophenyl)propan-2-one

Cat. No.: B2977460
CAS No.: 1283180-16-4
M. Wt: 249.055
InChI Key: MFCJMMWQBNHTOL-UHFFFAOYSA-N
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Description

1-Bromo-3-(2,4-difluorophenyl)propan-2-one is an organic compound with the molecular formula C9H7BrF2O It is a brominated ketone derivative of 2,4-difluorophenylpropanone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(2,4-difluorophenyl)propan-2-one can be synthesized through the bromination of 3-(2,4-difluorophenyl)propan-2-one. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(2,4-difluorophenyl)propan-2-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or acetonitrile.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed:

    Nucleophilic Substitution: Corresponding substituted products such as azides, thiocyanates, or amines.

    Reduction: 1-(2,4-difluorophenyl)propan-2-ol.

    Oxidation: 3-(2,4-difluorophenyl)propanoic acid.

Scientific Research Applications

1-Bromo-3-(2,4-difluorophenyl)propan-2-one has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural features.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2,4-difluorophenyl)propan-2-one involves its interaction with nucleophiles or electrophiles, depending on the reaction conditions. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds. The carbonyl group can participate in various reactions, including reduction and oxidation, altering the compound’s structure and reactivity.

Comparison with Similar Compounds

    1-Bromo-2,4-difluorobenzene: A brominated aromatic compound with similar reactivity but lacking the ketone functionality.

    3-Bromo-1-(2,4-difluorophenyl)propan-2-ol: A brominated alcohol derivative with different reactivity due to the presence of the hydroxyl group.

    2-Bromo-1-(3,4-difluorophenyl)ethanone: A structurally related compound with a different substitution pattern on the aromatic ring.

Uniqueness: 1-Bromo-3-(2,4-difluorophenyl)propan-2-one is unique due to the presence of both bromine and a ketone group, which allows it to participate in a wide range of chemical reactions. Its difluorophenyl moiety also imparts distinct electronic properties, making it valuable in various synthetic and research applications .

Properties

IUPAC Name

1-bromo-3-(2,4-difluorophenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O/c10-5-8(13)3-6-1-2-7(11)4-9(6)12/h1-2,4H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCJMMWQBNHTOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CC(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1283180-16-4
Record name 1-bromo-3-(2,4-difluorophenyl)propan-2-one
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